

Application Notes and Protocols: Evaluation of Disopyramide (Disobutamide) using the Harris Dog Assay

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Compound of Interest

Compound Name: Disobutamide

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Introduction

Ventricular tachyarrhythmias following myocardial infarction are a leading cause of sudden cardiac death. The Harris dog assay, a preclinical model of ventricular tachycardia (VT) induced by myocardial infarction, serves as a valuable tool for the evaluation of potential antiarrhythmic drugs. This document provides detailed application notes and protocols for utilizing the Harris dog assay to assess the efficacy of Disopyramide, a Class I antiarrhythmic agent. Disopyramide primarily acts by blocking sodium channels, thereby slowing conduction velocity and prolonging the refractory period in myocardial tissue.^{[1][2]} These protocols are intended to guide researchers in conducting similar preclinical evaluations.

Data Summary

The following tables summarize the quantitative effects of intravenous Disopyramide on ventricular tachycardia and cardiac electrophysiology in a conscious canine model of myocardial infarction-induced ventricular arrhythmia.

Table 1: Effect of Intravenous Disopyramide on Induced Ventricular Tachycardia^[3]

Parameter	Control (Pre-Drug)	Disopyramide (3.7 ± 1.6 µg/ml plasma level)	Outcome
Sustained VT			
Number of Dogs	4	4	1 of 4: VT induction prevented
Mean Cycle Length	173 ± 14 ms	Increased by >30% in 2 of 4 dogs	-
Nonsustained VT			
Number of Dogs	7	7	3 of 7: VT induction prevented
Mean Number of Beats	8 ± 4	-	-
Mean Cycle Length	136 ± 18 ms	Increased by >30% in 2 of 7 dogs	-

Table 2: Electrophysiological Effects of Intravenous Disopyramide[3]

Parameter	Percent Change from Control
Refractoriness in the Infarct Zone	38% to 53% increase
Ventricular Effective Refractory Period (VERP)	13 ± 12% increase
QRS Duration	Prolonged
QT Interval	Prolonged

Experimental Protocols

I. Harris Dog Assay: Induction of Ventricular Tachycardia

This protocol describes the surgical procedure to create a myocardial infarction and the subsequent induction of ventricular tachycardia in a canine model.

Materials:

- Adult mongrel dogs
- Anesthesia (e.g., thiamylal-halothane)[4]
- Surgical instruments for thoracotomy
- Suture materials
- Electrocardiogram (ECG) monitoring equipment
- Ventilator
- Implantable pacing and recording electrodes
- Programmed electrical stimulator

Procedure:

- Animal Preparation: Anesthetize the dog and initiate positive pressure ventilation. Continuously monitor the ECG throughout the procedure.
- Surgical Procedure (Two-stage coronary ligation):
 - Perform a left thoracotomy to expose the heart.
 - Isolate the left anterior descending (LAD) coronary artery.
 - Perform a two-stage ligation of the LAD to induce a myocardial infarction. This method helps to reduce acute mortality.
 - Implant pacing and recording electrodes on the epicardial surface of the left ventricle, including within the anticipated infarct zone.
 - Close the thoracotomy in layers.
- Post-operative Care: Provide appropriate analgesic and antibiotic therapy. Allow the animals to recover for 3 to 8 days. During this period, spontaneous ventricular arrhythmias may

occur.

- Induction of Ventricular Tachycardia:
 - After the recovery period, perform programmed electrical stimulation in the conscious animal.
 - Deliver a train of electrical pulses (S1) at a fixed cycle length, followed by one or more premature stimuli (S2, S3).
 - The induction of sustained (>30 seconds) or nonsustained ventricular tachycardia is the endpoint for a positive model.

II. Evaluation of Disopyramide Efficacy

This protocol outlines the methodology for assessing the antiarrhythmic effects of Disopyramide in the established Harris dog model.

Materials:

- Harris dog with inducible ventricular tachycardia
- Disopyramide for intravenous administration
- Infusion pump
- ECG monitoring equipment
- Programmed electrical stimulator
- Blood collection supplies for pharmacokinetic analysis

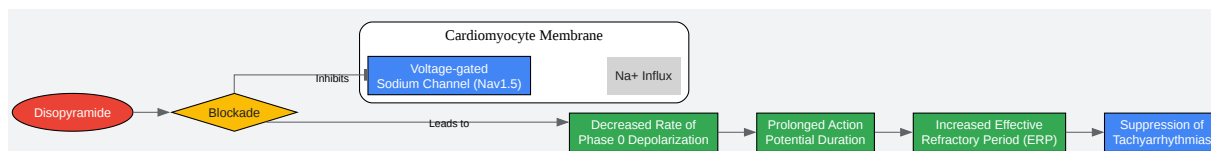
Procedure:

- Baseline Measurements:
 - In the conscious, resting dog, record baseline ECG, including heart rate, QRS duration, and QT interval.

- Perform programmed electrical stimulation to confirm the inducibility of ventricular tachycardia and record the characteristics of the arrhythmia (e.g., cycle length, duration).
- Drug Administration:
 - Administer a loading dose of Disopyramide intravenously, followed by a constant rate infusion to achieve and maintain a target plasma concentration (e.g., $3.7 \pm 1.6 \mu\text{g/ml}$).
- Post-Drug Evaluation:
 - Continuously monitor the ECG for any changes in cardiac rhythm or intervals.
 - After allowing for drug distribution and reaching a steady-state concentration, repeat the programmed electrical stimulation protocol.
 - Assess the ability of Disopyramide to prevent the induction of ventricular tachycardia or to alter its characteristics (e.g., increased cycle length, conversion from sustained to nonsustained).
- Electrophysiological Measurements:
 - Measure the ventricular effective refractory period (VERP) and the refractoriness within the infarct zone using the implanted electrodes.
- Data Analysis:
 - Compare the pre-drug and post-drug data for each animal.
 - Analyze the effects of Disopyramide on the inducibility and characteristics of ventricular tachycardia, as well as on the measured electrophysiological parameters.

Visualizations

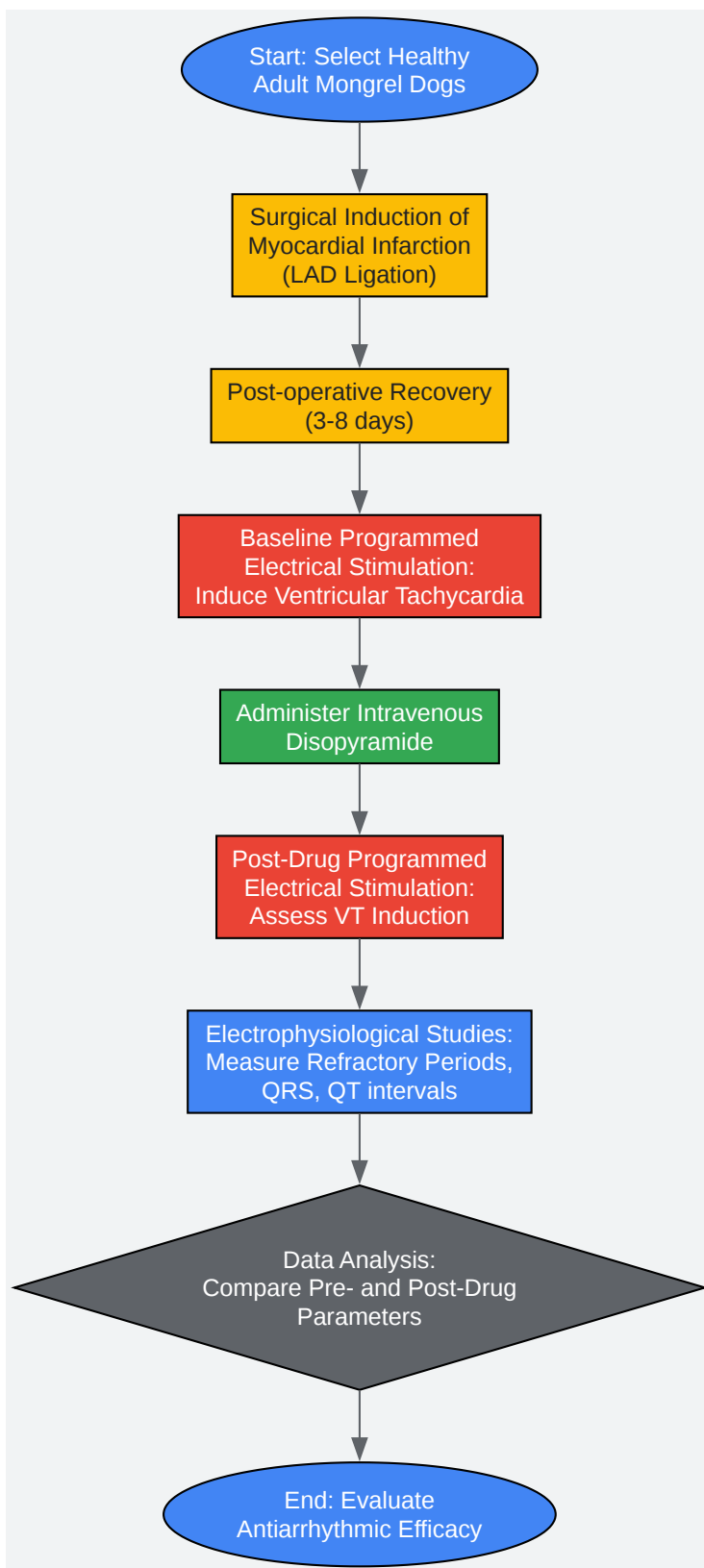
Signaling Pathway of Disopyramide (Class I Antiarrhythmic)



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Caption: Mechanism of action of Disopyramide as a Class I antiarrhythmic agent.

Experimental Workflow for Evaluating Disopyramide in the Harris Dog Assay



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Caption: Workflow for assessing Disopyramide in the Harris dog model.

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